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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B608186

An In-depth Technical Guide to JH-11-127: A Potent and Selective LRRK2 Inhibitor

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the
field of neurodegenerative diseases, particularly Parkinson's disease (PD). Activating mutations
in the LRRK2 gene, such as the common G2019S mutation, are the most frequent genetic
cause of both familial and sporadic PD, leading to a two- to three-fold increase in its kinase
activity.[1] This hyperactivity is believed to contribute to neuronal death signaling pathways.
Consequently, the development of small molecule inhibitors that can modulate LRRK2 kinase
activity represents a promising strategy for disease-modifying therapies.

This document provides a comprehensive technical overview of JH-11-127, a 2-anilino-4-
methylamino-5-chloropyrrolopyrimidine compound identified as a highly potent, selective, and
brain-penetrant inhibitor of LRRK2.[1][2][3][4] It is a valuable tool for researchers studying the
physiological and pathological roles of LRRK2 and a promising scaffold for the development of
therapeutics for Parkinson's disease.

Chemical Structure and Properties

JH-11-127 is a synthetic small molecule with a pyrrolopyrimidine core. Its chemical identity and
physical properties are summarized below.
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Property

Value

Chemical Name

[4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-
d]pyrimidin-2-ylJamino]-3-methoxyphenyl]-4-

morpholinyl-methanone[5]

CAS Number

1700693-08-8[5][6][7]

Molecular Formula

C19H21CIN6O3[5][6]

Molecular Weight 416.87 g/mol [5]
O=C(N1CCOCC1)C2=CC(OC)=C(NC3=NC(NC
SMILES
)=C(C(CI)=CN4)C4=N3)C=C2[7]
Purity >98% (HPLC)[5]
Storage Store at -20°CJ[5]

Table 1: Physicochemical Properties of JH-1I-127

Solvent Maximum Concentration
DMSO 100 mM[5]

DMF 30 mg/mL[6]

Ethanol 2 mg/mL[6]

DMSO:PBS (pH 7.2) (1:1)

0.5 mg/mL[6]

Table 2: Solubility Data for JH-1I-127

Biological Activity and Selectivity

JH-1I-127 is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type (WT)
enzyme and the pathologically relevant G2019S mutant. It is also orally bioavailable and brain

penetrant, making it suitable for in vivo studies.[5][6]
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Target ICs0 (NM)
LRRK2 (Wild-Type) 6.6[5][6][7][8]
LRRK2 (G2019S Mutant) 2.2[5][6][71[8]
LRRK2 (A2016T Mutant) 47.7[5][6][71[8]
LRRK2 (G2019S + A2016T) 3,080[6]

Table 3: In Vitro Inhibitory Potency of JH-1I-127

In cellular contexts, JH-II-127 effectively suppresses LRRK2 activity. It substantially inhibits the
phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, at concentrations
between 0.1 and 0.3 pM in various cell types, including HEK293 cells and human
lymphoblastoid cells.[1][2][6][8] Furthermore, its selectivity is excellent, showing minimal activity
when screened against a large panel of 138 other kinases.[5]

Mechanism of Action

JH-11-127 functions as an ATP-competitive inhibitor of LRRK2.[1] By binding to the kinase
domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its
downstream substrates. The G2019S mutation, located in the kinase domain, enhances
LRRK2's enzymatic activity. JH-II-127 potently inhibits this hyperactive mutant, thereby
normalizing the downstream signaling cascade. This mechanism is critical for reversing the
pathological effects associated with LRRK2 mutations in Parkinson's disease.
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Inhibition Pathway LRRK2 Kinase Activity

Kinase
_ | _Inhibition _ LRRK2 Activit Phosphorylated Substrates
(WT or G2019S) (e.g., pS910, pS935)
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1. Cell Culture
(e.g., HEK293 expressing LRRK2)

2. Treatment
- JH-11-127 (various conc.) R =
- DMSO (control) 1. Animal Dosing
- 90 min incubation Wild-type mice receive JH-11-127
(e.g., 30 mg/kg) via oral gavage
or intraperitoneal injection.

~—] -
3. Cell Lysis
Harvest cells and prepare lysates
2. Time Point
Sacrifice animals at a
specific time post-dose
4. SDS-PAGE & Transfer (e.g., 1 hour).

Separate proteins by size and
transfer to membrane

3. Tissue Collection
Rapidly dissect and snap-freeze
brain, kidney, and spleen tissues

in liquid nitrogen.

5. Immunoblotting

- Primary Antibodies (pS935, total LRRK2)
- HRP-conjugated Secondary Antibody

4. Tissue Processing & Immunoblot

6. Detection & Analysis Prepare tissue lysates and analyze
Quantify band intensity to for pS935-LRRK2 and total LRRK2
determine inhibition as per cellular assay.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a Pyrrolopyrimidine (JH-11-127), a Highly Potent, Selective, and Brain
Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]
o 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

o 4. Discovery of a Pyrrolopyrimidine (JH-11-127), a Highly Potent, Selective, and Brain
Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]

e 5. JH-II-127 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
e 6. caymanchem.com [caymanchem.com]

e 7. raybiotech.com [raybiotech.com]

e 8. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

» To cite this document: BenchChem. [JH-1I-127 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608186#jh-ii-127-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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